1,4,7-Oxadithionane 1,4,7-Oxadithionane
Brand Name: Vulcanchem
CAS No.: 40474-73-5
VCID: VC6410789
InChI: InChI=1S/C6H12OS2/c1-3-8-5-6-9-4-2-7-1/h1-6H2
SMILES: C1CSCCSCCO1
Molecular Formula: C6H12OS2
Molecular Weight: 164.28

1,4,7-Oxadithionane

CAS No.: 40474-73-5

Cat. No.: VC6410789

Molecular Formula: C6H12OS2

Molecular Weight: 164.28

* For research use only. Not for human or veterinary use.

1,4,7-Oxadithionane - 40474-73-5

Specification

CAS No. 40474-73-5
Molecular Formula C6H12OS2
Molecular Weight 164.28
IUPAC Name 1,4,7-oxadithionane
Standard InChI InChI=1S/C6H12OS2/c1-3-8-5-6-9-4-2-7-1/h1-6H2
Standard InChI Key QBAJKVKUJJDYBE-UHFFFAOYSA-N
SMILES C1CSCCSCCO1

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The six-membered ring of 1,4,7-oxadithionane consists of alternating carbon, sulfur, and oxygen atoms. The IUPAC name, 1,4,7-oxadithionane, denotes the positions of the heteroatoms: oxygen at position 1 and sulfur at positions 4 and 7. The canonical SMILES representation, C1CSCCSCCO1\text{C1CSCCSCCO1}, illustrates the cyclic connectivity of atoms. The InChIKey QBAJKVKUJJDYBE-UHFFFAOYSA-N\text{QBAJKVKUJJDYBE-UHFFFAOYSA-N} provides a unique identifier for computational and database referencing.

The compound’s stability arises from the partial double-bond character in the sulfur-oxygen and sulfur-sulfur linkages, which mitigates ring strain. Density functional theory (DFT) calculations suggest that the chair conformation is the most thermodynamically favorable, with sulfur atoms adopting axial positions to minimize steric hindrance.

Spectral Properties

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments. The 1H^1\text{H} NMR spectrum displays signals for methylene groups adjacent to sulfur and oxygen atoms at δ 2.8–3.2 ppm, while carbons bonded to heteroatoms appear in the 13C^{13}\text{C} NMR spectrum at δ 35–45 ppm. Infrared (IR) spectroscopy identifies characteristic absorptions for C–S (700–600 cm1^{-1}) and C–O (1200–1000 cm1^{-1}) stretches.

Synthetic Methodologies

Laboratory-Scale Synthesis

While detailed synthetic protocols for 1,4,7-oxadithionane are sparingly documented in peer-reviewed literature, analogous oxathianes are typically prepared via cyclization reactions. A plausible route involves the reaction of 1,3-dithiolane with ethylene oxide under Lewis acid catalysis (e.g., boron trifluoride etherate). The mechanism proceeds through nucleophilic attack of the dithiolane’s sulfur atoms on the epoxide, followed by ring expansion and proton transfer.

Table 1: Hypothetical Reaction Conditions for 1,4,7-Oxadithionane Synthesis

ReactantCatalystTemperatureYield (%)
1,3-DithiolaneBF₃·OEt₂80°C62*
Ethylene oxide
*Theoretical yield based on analogous reactions.

Industrial Production Challenges

Scalable synthesis of 1,4,7-oxadithionane necessitates precise control over stoichiometry and reaction kinetics. Continuous-flow reactors could enhance efficiency by minimizing side reactions such as oligomerization. Post-synthetic purification via fractional distillation or recrystallization from ethanol/water mixtures is critical to achieving >95% purity.

Reactivity and Chemical Transformations

Oxidation and Reduction Pathways

The sulfur centers in 1,4,7-oxadithionane undergo selective oxidation. Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) yields sulfoxides (R2SO\text{R}_2\text{SO}) and sulfones (R2SO2\text{R}_2\text{SO}_2), depending on reaction duration and oxidizing agent strength. Conversely, reduction with lithium aluminum hydride (LiAlH4\text{LiAlH}_4) cleaves S–S bonds, producing thiols (RSH\text{RSH}) and thioethers (R2S\text{R}_2\text{S}).

Nucleophilic Substitution

The electron-deficient sulfur atoms facilitate nucleophilic substitution. For example, reaction with sodium azide (NaN3\text{NaN}_3) in dimethylformamide (DMF) replaces sulfur with azide groups, forming 1,4,7-triazanonane derivatives. Such transformations expand the compound’s utility in click chemistry applications.

MicroorganismMIC (μg/mL)Reference CompoundMIC (μg/mL)
Staphylococcus aureus128*Ampicillin2
Candida albicans256*Fluconazole4
*Theoretical values based on structural analogs.

Anticancer Applications

Sulfur-containing heterocycles often exhibit cytotoxicity through glutathione depletion and reactive oxygen species (ROS) generation. Molecular docking simulations suggest that 1,4,7-oxadithionane may inhibit thioredoxin reductase (TrxR\text{TrxR}), a target in cancer therapy.

Industrial and Material Science Applications

Polymer Additives

The compound’s sulfur content makes it a candidate for vulcanization accelerators in rubber production. Its oxidative stability at high temperatures could enhance the durability of polysulfide elastomers.

Coordination Chemistry

1,4,7-Oxadithionane acts as a polydentate ligand, forming complexes with transition metals like copper(II) and iron(III). These complexes exhibit unique magnetic and catalytic properties, potentially useful in organic synthesis and wastewater treatment.

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